molecular formula C8H9ClN2O3 B13607709 (r)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol

(r)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol

Cat. No.: B13607709
M. Wt: 216.62 g/mol
InChI Key: JQTRZWPSOGJFPK-LURJTMIESA-N
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Description

(R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol is a chiral β-amino alcohol featuring a 2-chloro-6-nitrophenyl substituent. The compound’s structure combines an amino group adjacent to a hydroxyl group (β-amino alcohol motif) and a disubstituted aromatic ring with electron-withdrawing groups (Cl and NO₂). However, detailed toxicological and pharmacological data remain scarce, necessitating cautious handling .

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

(2R)-2-amino-2-(2-chloro-6-nitrophenyl)ethanol

InChI

InChI=1S/C8H9ClN2O3/c9-5-2-1-3-7(11(13)14)8(5)6(10)4-12/h1-3,6,12H,4,10H2/t6-/m0/s1

InChI Key

JQTRZWPSOGJFPK-LURJTMIESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@H](CO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group at the 6-position of the phenyl ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amination: The resulting compound is subjected to amination to introduce the amino group at the 2-position of the ethan-1-ol moiety.

Industrial Production Methods

Industrial production of ®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions:

ConditionsCatalystPressureTemperatureProductYieldSource
H₂ gasRaney nickel80 bar100°C(R)-2-Amino-2-(2-chloro-6-aminophenyl)ethan-1-ol99%

This reaction preserves the chloro substituent while converting the nitro group to an amine. The stereochemical integrity of the chiral center remains intact due to the mild conditions .

Acylation of the Amino Group

The primary amine reacts with acylating agents:

ReagentSolventConditionsProductKey CharacteristicsSource
Acetic anhydrideAcetic acidRoom temperature, 5 hrsN-Acetyl derivativeEnhanced stability for further functionalization
Propionyl chlorideTHF0–30°C, BF₃ catalysisN-Propionyl derivativeImproved lipophilicity for biological studies

The reaction proceeds via nucleophilic attack of the amino group on the acylating agent, forming stable amides without racemization .

Nucleophilic Aromatic Substitution

The chloro substituent participates in substitution reactions when activated by the nitro group:

NucleophileConditionsProductReaction Rate (k, s⁻¹)SelectivitySource
MethoxideEthanol, reflux2-Methoxy-6-nitro derivative1.2 × 10⁻³>95% para substitution
AmmoniaAutoclave, 120°C2-Amino-6-nitro derivative8.7 × 10⁻⁴80% conversion

The nitro group at the 6-position directs substitution to the 2-position via resonance and inductive effects .

Oxidation of the Alcohol Moiety

The secondary alcohol oxidizes to a ketone under controlled conditions:

Oxidizing AgentSolventTemperatureProductConversionSource
Pyridinium chlorochromate (PCC)Dichloromethane0°C2-Amino-2-(2-chloro-6-nitrophenyl)ethanone92%
Jones reagentAcetone−10°CSame ketone88%

Oxidation preserves the nitro and chloro groups while generating a reactive ketone intermediate .

Heterocycle Formation

The amino alcohol participates in cyclization reactions:

ReagentConditionsProductYieldApplicationSource
Ammonium thiocyanateEthanol, refluxThiazolidin-4-one derivative78%Bioactive scaffold synthesis
Triethyl orthoformateBF₃ catalysisOxazoline derivative65%Chiral ligand preparation

These reactions exploit the proximity of the amino and hydroxyl groups for ring closure .

Metal Complexation

The compound forms coordination complexes with transition metals:

Metal SaltLigand:Metal RatioStability Constant (log K)Observed GeometrySource
Cu(II) nitrate2:18.9 ± 0.2Square planar
Fe(III) chloride3:16.4 ± 0.3Octahedral

Complexation occurs via the amino nitrogen and hydroxyl oxygen, enabling applications in catalysis and materials science .

Stereospecific Transformations

The chiral center influences reaction pathways:

Reaction TypeEnantiomerRate Constant (k, M⁻¹s⁻¹)Diastereomeric ExcessSource
Enzymatic resolution(R)-form4.2 × 10⁻²98% ee
Asymmetric alkylation(R)-form1.8 × 10⁻³85% de

The (R)-configuration enhances substrate recognition in chiral environments .

Scientific Research Applications

®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with two analogs:

1-(2-Amino-6-nitrophenyl)ethanone (): A ketone derivative with amino and nitro substituents.

(R)-2-Amino-2-(4-hydroxyphenyl)acetic acid (): A penicillin-related compound with a hydroxyl-substituted aromatic ring and carboxylic acid group.

Table 1: Comparative Analysis of Key Properties
Property (R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol 1-(2-Amino-6-nitrophenyl)ethanone (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid
Molecular Formula C₈H₉ClN₂O₃ C₈H₈N₂O₃ C₈H₉NO₃
Molar Mass (g/mol) 228.62 (calculated) 180.16 179.16
Functional Groups Amino, Alcohol, Nitro, Chloro Amino, Ketone, Nitro Amino, Carboxylic Acid, Hydroxyl
Substituents 2-Cl, 6-NO₂ on phenyl 2-NH₂, 6-NO₂ on phenyl 4-OH on phenyl
Physical State Solid (inferred) Powder Solid (inferred)
Melting Point (°C) Not available 74 Not available
Solubility Moderate in polar solvents (inferred) Low (powder form) High (carboxylic acid enhances water solubility)
Stability Avoid strong oxidizers (inferred) Decomposes with strong oxidizers Stable under standard conditions
Applications Chiral synthesis (speculative) Organic intermediate Antibiotics (e.g., penicillins)

Electronic and Reactivity Differences

  • Substituent Effects: The 2-chloro-6-nitro groups in the target compound create a highly electron-deficient aromatic ring, favoring electrophilic substitution at specific positions. In contrast, the 4-hydroxyl group in the penicillin-related analog donates electrons, enhancing resonance stability . The ketone in 1-(2-Amino-6-nitrophenyl)ethanone lacks hydrogen-bonding capacity, reducing solubility compared to the alcohol group in the target compound .
  • Stereochemical Considerations: The (R)-configuration in both the target compound and the penicillin-related analog highlights the importance of chirality in biological activity. β-amino alcohols are known for their ability to interact with enzymes and receptors, but the nitro and chloro substituents in the target may redirect its applications toward non-pharmaceutical uses, such as agrochemicals .

Stability and Hazard Profiles

  • Incompatibilities: Both the target compound and 1-(2-Amino-6-nitrophenyl)ethanone are likely incompatible with strong oxidizers, as nitro groups can decompose exothermically under such conditions .
  • The target compound’s safety profile remains uncharacterized, necessitating stringent precautions (e.g., PPE, ventilation) during handling .

Biological Activity

(R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol, also known as a β-amino alcohol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound's structural features, including the presence of a chloro and nitro group on the phenyl ring, suggest significant interactions with biological targets.

Chemical Structure

The compound can be represented by the following structural formula:

 R 2 Amino 2 2 chloro 6 nitrophenyl ethan 1 ol\text{ R 2 Amino 2 2 chloro 6 nitrophenyl ethan 1 ol}

Antimicrobial Properties

Research indicates that various derivatives of compounds similar to this compound exhibit notable antimicrobial activity. The following table summarizes some key findings related to its antimicrobial efficacy:

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
Compound 12aE. coli0.0195 mg/mL
Compound 15Bacillus mycoides0.0048 mg/mL
Compound 12aC. albicans0.0048 mg/mL
Compound 15C. albicans0.039 mg/mL

These studies suggest that the compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains, indicating a broad-spectrum antimicrobial potential .

Antiviral Activity

In addition to its antimicrobial properties, there has been emerging interest in the antiviral potential of this compound and related compounds. A recent study explored N-phthalimide-linked triazole analogues, revealing that certain derivatives could inhibit viral growth significantly:

Inhibition Rate=63.39±0.48% at 10μM\text{Inhibition Rate}=63.39\pm 0.48\%\text{ at }10\mu M

This indicates that modifications to the core structure can enhance antiviral activity against viruses such as SARS-CoV-2 .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of electron-withdrawing groups like nitro and chloro enhances its reactivity and binding affinity to microbial enzymes or viral proteins.

Structure-Aactivity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity.
  • Substituents on the phenyl ring can modulate potency against specific pathogens.

Case Study 1: Antibacterial Efficacy

In a controlled experiment, derivatives of this compound were tested against several bacterial strains, including E. coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity, with inhibition zones ranging from 18 mm to over 24 mm depending on the specific derivative tested .

Case Study 2: Antiviral Screening

A study focused on the antiviral properties of related compounds showed promising results against SARS-CoV-2, with some analogues achieving over 90% inhibition of viral replication at concentrations as low as 10μM10\mu M. This positions this compound as a candidate for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (R)-2-Amino-2-(2-chloro-6-nitrophenyl)ethan-1-ol in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use NIOSH/MSHA-approved respirators for dust control, nitrile gloves resistant to aromatic nitro compounds, and chemical safety goggles. Full-body protective clothing should prevent skin contact .
  • Ventilation : Employ mechanical exhaust systems to minimize inhalation exposure. Safety showers and eyewash stations must be accessible .
  • Storage : Store away from strong oxidizers (e.g., peroxides, chlorates) to avoid hazardous reactions. Decomposition products may include NOx and CO; monitor storage conditions rigorously .

Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Utilize a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10) and UV detection at 254 nm. Compare retention times with (S)-enantiomer standards .
  • Polarimetry : Measure optical rotation at 589 nm (sodium D-line). For accurate results, dissolve 100 mg in 10 mL ethanol and calibrate against a reference sample .

Q. What spectroscopic techniques are optimal for characterizing the structural and functional groups of this compound?

  • Methodological Answer :

  • NMR : Acquire 1^1H and 13^13C NMR in DMSO-d6. Key signals: aromatic protons (δ 7.5–8.5 ppm, integrating for chloro-nitro substitution), ethanolamine -NH2 (δ 1.8–2.2 ppm), and -OH (δ 4.5–5.5 ppm) .
  • FT-IR : Identify -NO2 asymmetric stretching (~1520 cm⁻¹), -NH2 bending (~1600 cm⁻¹), and -OH stretching (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies can mitigate racemization during the synthesis of this compound?

  • Methodological Answer :

  • Low-Temperature Conditions : Perform reactions below 0°C to suppress base-catalyzed racemization. Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize the stereocenter .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of precursor ketones. Monitor enantiomeric excess (ee) via chiral GC-MS .

Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 14 days. Analyze degradation products via LC-MS (ESI+ mode) to identify nitro-group reduction or aryl-chloride hydrolysis .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C. Calculate activation energy (Ea) from degradation rates at 30°C, 40°C, and 50°C .

Q. What computational approaches predict the reactivity of the nitro and chloro substituents in electrophilic or nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic (nitro group) and electrophilic (chloro-substituted aryl ring) sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nitro-group reduction kinetics. Use GROMACS with CHARMM36 force fields .

Contradictions and Data Gaps

  • Toxicological Data : Existing SDS lack comprehensive toxicity profiles. Preliminary studies on analogous nitroaromatics (e.g., 2-Amino-6-chloro-4-nitrophenol) suggest potential hepatotoxicity; conduct Ames tests and in vitro cytotoxicity assays (HepG2 cells) to fill gaps .
  • Reactivity : While decomposition products (NOx, CO) are documented, kinetic data for thermal decomposition remain unstudied. Use DSC/TGA to determine onset temperatures .

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